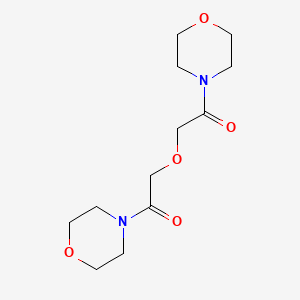
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is a synthetic organic compound that features two morpholine rings Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone typically involves the reaction of morpholine with appropriate acylating agents. One common method is the reaction of morpholine with ethyl chloroacetate, followed by further functionalization to introduce the second morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
2-Morpholinoethanol: A compound with a morpholine ring and an ethanol group.
Uniqueness
1-Morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)-ethanone is unique due to its dual morpholine rings and specific functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
74267-28-0 |
|---|---|
Formule moléculaire |
C12H20N2O5 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(2-morpholin-4-yl-2-oxoethoxy)ethanone |
InChI |
InChI=1S/C12H20N2O5/c15-11(13-1-5-17-6-2-13)9-19-10-12(16)14-3-7-18-8-4-14/h1-10H2 |
Clé InChI |
SJGCDXOVCJTEGX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)COCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
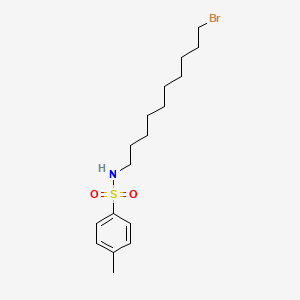

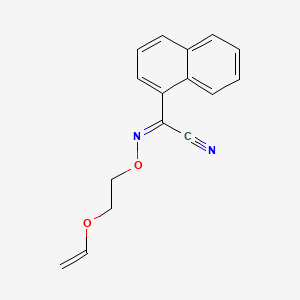
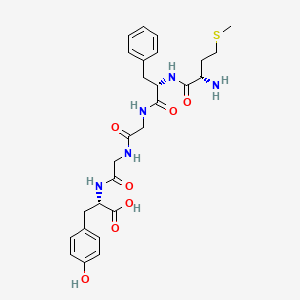
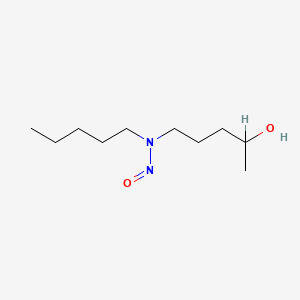
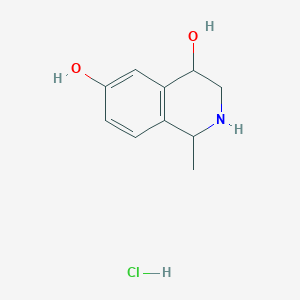

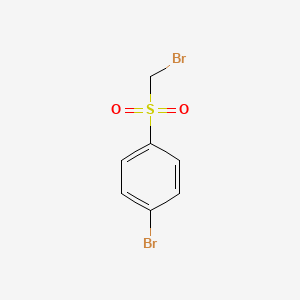

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)


